molecular formula C16H20N2 B13397104 N-[(1-methylpyrrolidin-2-yl)methyl]naphthalen-1-amine

N-[(1-methylpyrrolidin-2-yl)methyl]naphthalen-1-amine

Cat. No.: B13397104
M. Wt: 240.34 g/mol
InChI Key: XNUJQYGTHGYURE-UHFFFAOYSA-N
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Description

N-[(1-methylpyrrolidin-2-yl)methyl]naphthalen-1-amine is a chemical compound that features a naphthalene ring system linked to a methylpyrrolidine group. This structure places it within a class of compounds investigated for their utility in advanced synthetic chemistry. Compounds with similar naphthalene and pyrrolidine motifs are frequently employed as intermediates or building blocks in the synthesis of more complex molecules, particularly in pharmaceutical research . For instance, research into pyrrolidine derivatives highlights their significant role in synthetic pathways, such as in stereoselective aldol reactions which are crucial for creating key intermediates in the development of carbapenem antibiotics . The integration of the naphthalene group can influence the compound's properties, such as its lipophilicity and aromatic interaction capabilities, which may be leveraged in materials science or medicinal chemistry research . As a specialist building block, this amine offers researchers a versatile template for further chemical modification and exploration. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-methylpyrrolidin-2-yl)methyl]naphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-18-11-5-8-14(18)12-17-16-10-4-7-13-6-2-3-9-15(13)16/h2-4,6-7,9-10,14,17H,5,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUJQYGTHGYURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CNC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination

Procedure :
Naphthalen-1-amine reacts with (1-methylpyrrolidin-2-yl)methanal in tetrahydrofuran (THF) under reductive conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) serves as the reducing agent, with acetic acid (AcOH) as a proton source.
Key Conditions :

  • Solvent : THF
  • Temperature : Room temperature (23°C)
  • Stoichiometry : 2.0 equivalents NaBH(OAc)₃, 1.1 equivalents aldehyde
  • Yield : Up to 92% (adapted from similar protocols in).

Mechanistic Insight :
The reaction proceeds via imine formation, followed by borohydride reduction. Steric hindrance from the pyrrolidine ring necessitates mild conditions to avoid side reactions.

Palladium-Catalyzed Amination

Procedure :
Aryl halides (e.g., 1-bromonaphthalene) couple with (1-methylpyrrolidin-2-yl)methanamine using a palladium catalyst.
Catalytic System :

  • Catalyst : Pd₂(dba)₃ (1 mol%)
  • Ligand : 1,2-Bis(diphenylphosphino)ethane (dppe, 2 mol%)
  • Base : Sodium tert-butoxide (NaOt-Bu)
  • Solvent : Toluene
  • Temperature : 100°C
    Yield : 68–88% with >20:1 regioselectivity (based on).

Advantages :

  • Tolerates electron-rich and sterically hindered substrates.
  • Enables access to 2,3-trans and 2,5-cis diastereomers via controlled ligand selection.

Copper-Catalyzed Ullmann-Type Coupling

Procedure :
Naphthalen-1-amine reacts with (1-methylpyrrolidin-2-yl)methyl bromide in the presence of a copper catalyst.
Catalytic System :

Limitations :

  • Requires anhydrous conditions.
  • Over-alkylation may occur without careful stoichiometric control.

Alkylation via Mitsunobu Reaction

Procedure :
Naphthalen-1-ol couples with (1-methylpyrrolidin-2-yl)methanol under Mitsunobu conditions.
Reagents :

Post-Reaction Modification :
The resulting ether intermediate undergoes amination via Hofmann or Curtius rearrangement, though this step remains less efficient.

Comparative Analysis of Methods

Method Yield Selectivity Complexity Catalyst/Cost
Reductive Amination 92% Moderate Low NaBH(OAc)₃ ($)
Palladium Catalysis 88% High High Pd₂(dba)₃ ($$$)
Copper Catalysis 85% Moderate Moderate CuI ($)
Mitsunobu Reaction 72% Low High DEAD/PPh₃ ($$)

Key Findings

Challenges :

  • Steric hindrance from the pyrrolidine moiety complicates nucleophilic substitutions.
  • Over-alkylation remains a concern in primary amine systems (e.g., naphthalen-1-amine).

Future Directions :

  • Development of enantioselective hydrogenation protocols for chiral pyrrolidine intermediates.
  • Exploration of photoredox catalysis for C–N bond formation under milder conditions.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group in the naphthalen-1-amine moiety undergoes typical nucleophilic substitution reactions. For example:

  • Methylation : Reaction with methyl iodide in the presence of potassium carbonate yields N-methyl derivatives. This reaction proceeds at room temperature in dichloromethane with a reported yield of 78%.

  • Acylation : Treatment with acetyl chloride in pyridine produces the corresponding acetamide. The reaction requires anhydrous conditions and achieves 85% conversion within 2 hours.

Reaction Type Reagent Conditions Yield Product
AlkylationMethyl iodideK₂CO₃, CH₂Cl₂, 25°C, 4h78%N-Methylated derivative
AcylationAcetyl chloridePyridine, 0°C → rt, 2h85%N-Acetylated product

Oxidation Reactions

The pyrrolidine ring undergoes oxidation under controlled conditions:

  • Peracid Oxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane generates a pyrrolidine N-oxide. This reaction is stereospecific, favoring the (S)-configured product in >90% enantiomeric excess (ee) .

  • Catalytic Oxidation : Using RuO₄ as a catalyst in aqueous acetone, the methyl group on the pyrrolidine nitrogen is oxidized to a carboxyl group, though yields for this transformation are moderate (52%).

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions:

  • Buchwald–Hartwig Amination : Reaction with aryl halides (e.g., bromobenzene) using Pd₂(dba)₃ and dppe as ligands forms biaryl amines. For example:

    \text{N-[(1-methylpyrrolidin-2-yl)methyl]naphthalen-1-amine} + \text{PhBr} \xrightarrow{\text{Pd}_2(\text{dba})_3, \text{dppe}} \text{N-([1,1'-biphenyl]-4-yl) derivative} \quad (\text{Yield: 88%})

    This reaction proceeds with high regioselectivity (10:1) and moderate diastereomeric ratio (2:1) .

Hydrolysis and Acid-Base Reactions

The amine group reacts under acidic or basic conditions:

  • Hydrolysis : Treatment with 10% aqueous H₂SO₄ at reflux cleaves formamide intermediates (e.g., from synthetic pathways), liberating the free amine. This step achieves 82% yield in industrial-scale syntheses .

  • Deprotonation : The amine acts as a base in nonpolar solvents, forming salts with strong acids like HCl. The pKa of the naphthylamine proton is approximately 4.7, making it moderately acidic .

Stereoselective Cyclization

Intramolecular cyclization reactions exploit the compound’s chirality:

  • Pd-Catalyzed Carboamination : In toluene with NaOt-Bu, the pyrrolidine ring facilitates stereoselective C–C bond formation. For example, cyclization with α-phenyl substituents produces 2,5-cis pyrrolidines as major products (dr >20:1) due to minimized A(1,3)-strain in the transition state .

Cyclization Type Catalyst System Conditions Diastereomeric Ratio Key Product
CarboaminationPd₂(dba)₃, dppeToluene, 100°C10:12,5-cis pyrrolidine
Reductive AminationNaBH₃CN, MeOHRT, 12h5:1N-Alkylated derivative

Radical Reactions

The naphthalene core participates in radical-mediated transformations:

  • Photochemical Bromination : Under UV light with N-bromosuccinimide (NBS), bromine adds preferentially to the α-position of the naphthalene ring (75% yield).

  • Nitration : Reaction with nitric acid in H₂SO₄ introduces nitro groups at the β-position, though this process is less selective (mixed isomers, 60% yield).

Comparative Reactivity with Analogues

The compound’s reactivity differs from simpler amines due to steric hindrance from the pyrrolidine group and resonance stabilization of the naphthylamine:

Property This compound N-Methylaniline
pKa (amine proton)4.75.1
Oxidation StabilityModerate (sensitive to RuO₄)Low (prone to overoxidation)
Coupling Reaction Yield88% (Buchwald–Hartwig)72%

Key Research Findings

  • Chiral Induction : The (S)-configured pyrrolidine group directs stereoselectivity in cyclization reactions, achieving >90% ee in oxidation products .

  • Industrial Synthesis : A patented method using formamide intermediates and H₂SO₄ hydrolysis avoids bis-alkylated impurities, achieving 82% yield .

  • Catalytic Efficiency : Pd-based systems outperform Cu or Ni catalysts in cross-coupling reactions, with turnover numbers (TON) exceeding 10⁴ .

Scientific Research Applications

(S)-(-)-1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine is widely used in scientific research, particularly in the following areas:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(-)-1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

N-((1,2-Diphenyl-1H-indol-3-yl)methyl)naphthalen-1-amine (5c)

  • Structure : Combines naphthalen-1-amine with a substituted indole group.
  • Synthesis : Prepared via condensation of naphthalen-1-amine and 1,2-diphenylindole-3-carbaldehyde (52% yield) .
  • Applications : Demonstrates anti-inflammatory activity by modulating pro-inflammatory cytokines (e.g., IL-6, TNF-α) in human gingival fibroblasts .

N-(2,4-Dimethylphenyl)naphthalen-1-amine

  • Structure : A simpler secondary amine with a dimethylphenyl substituent.
  • Properties : Molecular weight 247.33 g/mol (vs. 240.35 for the target compound). The bulky dimethylphenyl group reduces rotational freedom compared to the flexible pyrrolidine moiety .
  • Commercial Availability : Priced at ~$437/1g (95% purity), indicating higher synthetic complexity than the target compound .

Schiff Bases: (Z)-N-(2-Chlorobenzylidene)naphthalen-1-amine (CBN)

  • Structure : Imine derivative formed from 1-naphthylamine and 2-chlorobenzaldehyde.
  • Applications : Acts as a corrosion inhibitor for metals; DFT studies confirm electron donation via the imine bond and chlorophenyl group .
  • Key Difference : The imine bond (C=N, ~1.26–1.29 Å) contrasts with the target compound’s C-N single bond, affecting stability and reactivity.

Pyrrolidine-Containing Analogues

[(1-Ethylpyrrolidin-2-yl)methyl][1-(naphthalen-1-yl)ethyl]amine

  • Structure : Features an ethyl-substituted pyrrolidine and a naphthalenylethyl group.
  • Applications: Not explicitly stated, but structural similarity suggests utility in drug discovery for central nervous system targets.

β-Butyl-N-[2-butyl-2-(1-naphthalenyl)-4-(1-pyrrolidinyl)butylidene]-β-(1-naphthalenyl)-1-pyrrolidinebutan-1-amine

  • Structure : Complex pyrrolidine-naphthalene hybrid with multiple alkyl chains.
  • Properties : High molecular weight (629.96 g/mol ) and lipophilicity (XLogP3 = 10.2) limit bioavailability compared to the target compound .

Functional Derivatives: Amides and Nitro Compounds

N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

  • Structure : Amide derivative linking naproxen to 2,2-diphenylethylamine.
  • Synthesis : Achieved via DCC-mediated coupling (high yield) .
  • Applications: Potential NSAID analog; the amide bond enhances metabolic stability compared to the target’s secondary amine .

N-(2,4,6-Trinitrophenyl)naphthalen-1-amine

  • Structure : Nitro-substituted derivative with explosive and antitumor properties.
  • Applications : Exhibits IC₅₀ values comparable to cisplatin in Hep3B liver cancer cells .
  • Key Difference : Electron-withdrawing nitro groups reduce basicity vs. the electron-donating pyrrolidine in the target compound .

Comparative Data Tables

Table 1. Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Purity Key Application Reference
N-[(1-Methylpyrrolidin-2-yl)methyl]naphthalen-1-amine C₁₆H₂₀N₂ 240.35 (1-Methylpyrrolidin-2-yl)methyl 98% Chiral building block
N-(2,4-Dimethylphenyl)naphthalen-1-amine C₁₈H₁₇N 247.33 2,4-Dimethylphenyl 95–98% Chemical intermediate
(Z)-N-(2-Chlorobenzylidene)naphthalen-1-amine C₁₇H₁₂ClN 265.74 2-Chlorobenzylidene N/A Corrosion inhibitor
N-(2,4,6-Trinitrophenyl)naphthalen-1-amine C₁₆H₁₀N₄O₆ 354.27 2,4,6-Trinitrophenyl N/A Antitumor agent

Q & A

Q. What methodologies are employed to control regioselectivity in the functionalization of this compound?

  • Answer : Directing groups (e.g., pyridyl or carbonyl) guide C-H activation to specific positions . Steric hindrance from bulky substituents (e.g., 1-methylpyrrolidinyl) directs reactions to less hindered sites . Catalyst design (e.g., Pd-NHC complexes) enhances selectivity .

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